molecular formula C17H14N2O2S B2798884 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline CAS No. 326881-83-8

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline

Cat. No.: B2798884
CAS No.: 326881-83-8
M. Wt: 310.37
InChI Key: JGTVXBOVQGPYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline is a compound that features a quinoline ring system substituted with a sulfonyl group attached to a 2,3-dihydro-1H-indole moietyThe molecular formula of this compound is C17H14N2O2S, and it has a molecular weight of 310.37 g/mol.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-(2,3-dihydro-1H-indole-1-sulfonyl)quinoline. For instance, substrates having electron-donating groups in the phenyl ring of indole gave better yield of the products than indoles containing electron-withdrawing groups did . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline typically involves the reaction of quinoline derivatives with sulfonyl chlorides and indole derivatives. One common method includes the use of a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to react with a quinoline derivative. The resulting sulfonylated quinoline is then reacted with a 2,3-dihydro-1H-indole derivative under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or indole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities, including antimalarial and antibacterial properties.

    Indole: Another parent compound known for its role in the synthesis of various bioactive molecules.

    8-Hydroxyquinoline: A derivative with significant pharmacological potential, including anticancer and antimicrobial activities

Uniqueness

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline is unique due to its combined structural features of both quinoline and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to its parent compounds .

Properties

IUPAC Name

8-(2,3-dihydroindol-1-ylsulfonyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-22(21,19-12-10-13-5-1-2-8-15(13)19)16-9-3-6-14-7-4-11-18-17(14)16/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTVXBOVQGPYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.